molecular formula C23H23NO4 B2670353 (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 2287247-89-4

(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B2670353
CAS No.: 2287247-89-4
M. Wt: 377.44
InChI Key: VFVPKLAZORCBIB-PHZGNYQRSA-N
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Description

(3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The compound’s structure includes a cyclopentane ring fused to a pyrrole ring, making it a significant molecule in organic chemistry and pharmaceutical research.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, the compound is used in the synthesis of peptides and proteins. The Fmoc group provides a protective function, allowing for selective reactions at specific sites within the molecule.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify its structure makes it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in various synthetic processes highlights its importance in large-scale chemical manufacturing.

Safety and Hazards

9-Fluorenylmethyl chloroformate is moisture sensitive . It should be stored in a cool place and is incompatible with alcohols and amines .

Future Directions

The use of 9-Fluorenylmethyl chloroformate in solid-phase peptide synthesis and oligonucleotide synthesis suggests potential applications in the development of new peptides and oligonucleotides . Its role in the derivatization of amines for HPLC and fluorescent detection also indicates its potential use in analytical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid typically involves multiple steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from simple alkenes or alkynes.

    Introduction of the Pyrrole Ring: The pyrrole ring is introduced through a condensation reaction involving an amine and a carbonyl compound.

    Attachment of the Fmoc Group: The Fmoc group is attached using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Final Coupling: The final step involves coupling the cyclopentane-pyrrole intermediate with the Fmoc-protected amino acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as functionalized amino acids after Fmoc removal.

Mechanism of Action

The mechanism of action of (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group protects the amino group, allowing for selective reactions at other sites. Upon removal of the Fmoc group, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s structure enables it to interact with enzymes and receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3aR,5R,6aS)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-5-carboxylic acid: Unique due to its fused cyclopentane-pyrrole structure and Fmoc protection.

    Fmoc-protected amino acids: Commonly used in peptide synthesis, but lack the fused ring structure.

    Cyclopentane derivatives: Share the cyclopentane ring but differ in functional groups and overall structure.

Uniqueness

The uniqueness of this compound lies in its combination of a fused cyclopentane-pyrrole ring system with an Fmoc-protected amino group. This combination provides versatility in synthetic applications and potential for diverse biological activities.

Properties

IUPAC Name

(3aR,6aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)14-9-15-11-24(12-16(15)10-14)23(27)28-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14-16,21H,9-13H2,(H,25,26)/t14?,15-,16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVPKLAZORCBIB-MQVJKMGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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